molecular formula C11H11BrN4O B13882299 4-N-(5-bromo-2-methoxyphenyl)pyrimidine-2,4-diamine

4-N-(5-bromo-2-methoxyphenyl)pyrimidine-2,4-diamine

Cat. No.: B13882299
M. Wt: 295.14 g/mol
InChI Key: NUEPYARFBVJHAN-UHFFFAOYSA-N
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Description

4-N-(5-bromo-2-methoxyphenyl)pyrimidine-2,4-diamine is a compound belonging to the pyrimidine family, which is known for its diverse pharmacological properties. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

The synthesis of 4-N-(5-bromo-2-methoxyphenyl)pyrimidine-2,4-diamine typically involves a series of chemical reactions. One common method includes the reaction of 5-bromo-2-methoxyaniline with a pyrimidine derivative under specific conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction. The reaction mixture is usually heated to a specific temperature and stirred for a certain period to ensure complete reaction .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

4-N-(5-bromo-2-methoxyphenyl)pyrimidine-2,4-diamine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and water, as well as catalysts like palladium on carbon and platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-N-(5-bromo-2-methoxyphenyl)pyrimidine-2,4-diamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-N-(5-bromo-2-methoxyphenyl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the activity of certain enzymes and proteins, such as protein kinase C (PKC) and nuclear factor kappa B (NF-κB). This inhibition can lead to the reduction of inflammatory responses and the protection of neuronal cells from damage . The compound’s ability to modulate these pathways makes it a promising candidate for further research and development.

Comparison with Similar Compounds

4-N-(5-bromo-2-methoxyphenyl)pyrimidine-2,4-diamine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical reactivity and potential therapeutic applications.

Properties

Molecular Formula

C11H11BrN4O

Molecular Weight

295.14 g/mol

IUPAC Name

4-N-(5-bromo-2-methoxyphenyl)pyrimidine-2,4-diamine

InChI

InChI=1S/C11H11BrN4O/c1-17-9-3-2-7(12)6-8(9)15-10-4-5-14-11(13)16-10/h2-6H,1H3,(H3,13,14,15,16)

InChI Key

NUEPYARFBVJHAN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)NC2=NC(=NC=C2)N

Origin of Product

United States

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